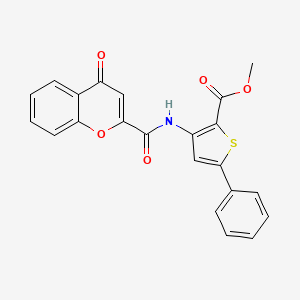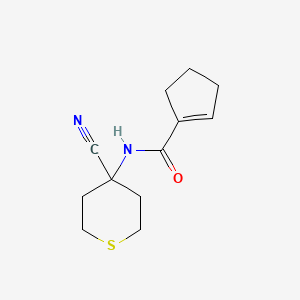![molecular formula C21H16ClN7O3 B2887694 3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207006-14-1](/img/structure/B2887694.png)
3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorobenzyl group could be introduced via a Friedel-Crafts alkylation, while the oxadiazole and triazolopyrimidinone rings could be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxadiazole and triazolopyrimidinone rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the chlorobenzyl and methoxyphenyl groups could potentially increase the compound’s lipophilicity, while the oxadiazole and triazolopyrimidinone rings could contribute to its aromaticity .科学的研究の応用
Synthesis and Antimicrobial Activities
A notable study involves the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to the mentioned chemical, and their evaluation for antimicrobial activities. The research highlights the synthesis process from ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Oxadiazole Condensed Ring Systems
Another study focused on the synthesis of 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones as potential antimicrobial agents, illustrating the chemical versatility and potential of such compounds in creating effective antimicrobial agents (Badawey et al., 1990).
Biological Evaluation of Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles
In a related vein, a study synthesized and characterized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).
Molecular Docking and Structural Analysis
A comprehensive study on the synthesis, structural analysis, and molecular docking of related compounds revealed their potential interaction with proteins, suggesting a promising avenue for the development of targeted therapies. The research employed various spectroscopic methods and X-ray crystallography to elucidate the structural properties of synthesized compounds, highlighting their potential as inhibitors for specific proteins (Wu et al., 2022).
Antioxidant Activity and Biological Evaluation
Furthermore, the determination of biological and antioxidant activities of triazolopyrimidines signifies another critical area of research. The synthesis of these compounds followed by their evaluation for antimicrobial and antioxidant activities showcases the multifaceted applications of such chemical structures in medical science (Gilava et al., 2020).
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-31-16-5-3-2-4-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACIBTROBSXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
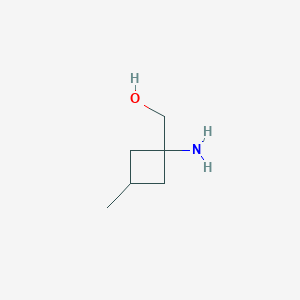
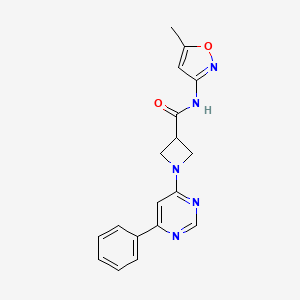
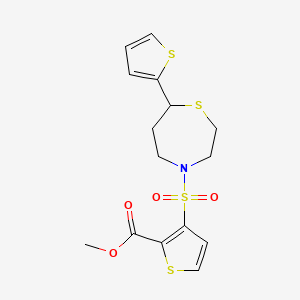
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
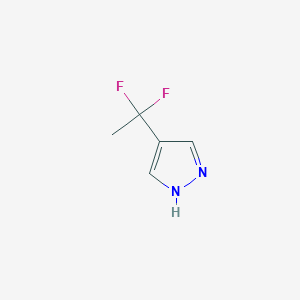
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)
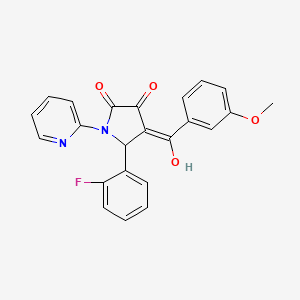
![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)
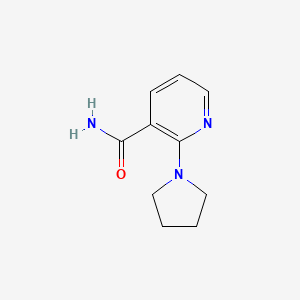
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)
